molecular formula C19H18NO4P B599566 N-Succinimidyl 3-(Diphenylphosphino)propionate CAS No. 170278-50-9

N-Succinimidyl 3-(Diphenylphosphino)propionate

Cat. No. B599566
M. Wt: 355.33
InChI Key: QRRPSWGREIRROT-UHFFFAOYSA-N
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Description

“N-Succinimidyl 3-(Diphenylphosphino)propionate” is a chemical compound with the molecular formula C19H18NO4P . It is used as a reagent for the conversion of azides into the corresponding diazo compounds under mild conditions .


Molecular Structure Analysis

The molecular weight of “N-Succinimidyl 3-(Diphenylphosphino)propionate” is 355.33 g/mol . The compound consists of a succinimidyl group attached to a 3-(Diphenylphosphino)propionate group .


Chemical Reactions Analysis

“N-Succinimidyl 3-(Diphenylphosphino)propionate” is used as a reagent for the conversion of azides into the corresponding diazo compounds under mild conditions . The specific reaction mechanism and conditions may vary depending on the specific azide being converted.


Physical And Chemical Properties Analysis

“N-Succinimidyl 3-(Diphenylphosphino)propionate” is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C and under inert gas . It is sensitive to air, moisture, and heat .

Scientific Research Applications

  • Conversion of Azides into Corresponding Diazo Compounds : It is used as a reagent for the conversion of azides to diazo compounds, with a melting point of 101–103°C and solubility in most organic solvents. This reagent is typically prepared by coupling 3-(diphenylphosphino)propionic acid and N-hydroxysuccinimide (I. Sharma, 2014).

  • Protein Thiolation and Protein-Protein Conjugation : It is used in a heterobifunctional reagent for protein thiolation and reversible protein-protein conjugation, offering a new method for introducing thiol groups into proteins like ribonuclease and gamma-globulin (J. Carlsson, H. Drevin, R. Axén, 1978).

  • Axonal Protein Transport Studies : It has been applied in vivo for covalent labeling of intra-axonal proteins in rat sciatic nerve, offering insights into axonal transport of proteins independent of biosynthesis (D. Fink, H. Gainer, 1980).

  • Protein Labeling in Research : It is used in protein labeling, as demonstrated in studies on histones and non-histone proteins, providing a sensitive method for visualizing labeled proteins after electrophoresis (G. H. Müller, 1980).

  • Radiohalogenation of Antibodies : This compound plays a role in the radiohalogenation of antibodies, influencing the retention of label on proteins in vivo and offering a comparison of coupling chemistry and in vivo behavior (G. Vaidyanathan, M. Zalutsky, 1990).

  • Preparation of Protein-Protein Conjugates : It is used in SPDP crosslinking of antibodies to form heteroconjugates mediating redirected cytotoxicity (D. Segal, 1993).

  • Radiolabeling of Biologically Active Peptides : The compound has been utilized for radiolabeling of biologically active peptide fragments, maintaining the same biological activity as the corresponding unlabeled molecule, thus useful for receptor binding studies (R. Presentini et al., 1990).

  • Studying Protein Interactions : It has been developed as a photoactivable, heterobifunctional, reversible, radioactively labeled, chemical cross-linking reagent for studying protein interactions (M. Schwartz, O. Das, R. Hynes, 1982).

Future Directions

The future directions of “N-Succinimidyl 3-(Diphenylphosphino)propionate” are not detailed in the available resources .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-diphenylphosphanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18NO4P/c21-17-11-12-18(22)20(17)24-19(23)13-14-25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRPSWGREIRROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCP(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654859
Record name 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyl 3-(Diphenylphosphino)propionate

CAS RN

170278-50-9
Record name 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
8
Citations
KA Mix - 2017 - search.proquest.com
Protein therapeutics comprise a rapidly growing class of drug that has been highly impactful in the clinic. The specificity of protein binding and activity enables effective modulation of …
Number of citations: 3 search.proquest.com
EI Musina, AS Balueva, AA Karasik - 2019 - pubs.rsc.org
The annual survey of the literature relating to the chemistry of traditional phosphines containing only P–C and P–H bonds published during 2017 is presented. It includes the the …
Number of citations: 41 pubs.rsc.org
SA Wijesundera, SH Liyanage, P Biswas… - …, 2022 - ACS Publications
A new trehalose-grafted poly(2-hydroxyethyl methacrylate) (HEMA) glycopolymer was synthesized via the perfluorophenyl azide (PFPA)-mediated Staudinger reaction between poly(…
Number of citations: 1 pubs.acs.org
V LINTHWAITE - 2017 - etheses.dur.ac.uk
Carbon dioxide (CO2) is fundamental to life with critical roles in respiration, photosynthesis, metabolism, pathogenesis, and acid-base homeostasis. It is therefore remarkable that we …
Number of citations: 2 etheses.dur.ac.uk
L Mader, SKI Watt, HR Iyer, L Nguyen, H Kaur… - RSC Medicinal …, 2023 - pubs.rsc.org
Human tissue transglutaminase (hTG2) is a multifunctional enzyme with protein cross-linking and G-protein activity, both of which have been implicated in the progression of diseases …
Number of citations: 3 pubs.rsc.org
S Benetti - Citeseer
Inspired by advances in our understanding of biological processes, new reactions employing organic molecules as catalysts have grown significantly over the last two decades. 1 In the …
Number of citations: 2 citeseerx.ist.psu.edu
SA Wijesundera - 2018 - search.proquest.com
Nanoantibiotics hold great potential in overcoming antibiotic resistance as their mechanisms of action differ from molecular antibiotics, making it difficult for bacteria to get rid of them. …
Number of citations: 0 search.proquest.com
KA Mix, RT Raines - Organic letters, 2015 - ACS Publications
The O-alkylation of carboxylic acids with diazo compounds provides a means to esterify carboxylic acids in aqueous solution. A Hammett analysis of the reactivity of diazo compounds …
Number of citations: 76 pubs.acs.org

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